molecular formula C20H21NO3 B2799086 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide CAS No. 2034610-44-9

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide

Cat. No.: B2799086
CAS No.: 2034610-44-9
M. Wt: 323.392
InChI Key: QKKCRGQOTNFQMX-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.

    Alkylation: The benzofuran derivative is then alkylated using appropriate alkyl halides under basic conditions to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzofuran derivative with 2-phenoxypropanoic acid or its derivatives to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzofuran-2-yl)propan-2-yl)-2-cyclopropylacetamide
  • N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide
  • N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide is unique due to its specific combination of the benzofuran moiety with a phenoxypropanamide group. This unique structure imparts distinct biological activities and potential therapeutic applications that may not be observed in other similar compounds.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(12-18-13-16-8-6-7-11-19(16)24-18)21-20(22)15(2)23-17-9-4-3-5-10-17/h3-11,13-15H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKCRGQOTNFQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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